molecular formula C23H16ClNO4 B2500289 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923256-96-6

4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2500289
CAS No.: 923256-96-6
M. Wt: 405.83
InChI Key: XBKGTLHNTKDLKR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound with the molecular formula C22H16ClNO3 It is characterized by the presence of a chromen-4-one core structure, substituted with a 4-methoxyphenyl group and a 4-chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative in the presence of a base, followed by cyclization.

    Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of the chromen-4-one core with a 4-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Attachment of the 4-Chlorobenzamide Moiety: The final step involves the acylation of the substituted chromen-4-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the chromen-4-one core.

    4-methoxy-N-(4-chlorophenyl)benzamide: Similar structure but with different substitution patterns.

    4-chloro-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c1-28-18-9-4-14(5-10-18)22-13-20(26)19-12-17(8-11-21(19)29-22)25-23(27)15-2-6-16(24)7-3-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKGTLHNTKDLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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